3-[(3-Nitropyridin-2-yl)amino]benzonitrile
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Overview
Description
3-[(3-Nitropyridin-2-yl)amino]benzonitrile is an organic compound with the molecular formula C12H8N4O2 It is a derivative of benzonitrile and nitropyridine, characterized by the presence of a nitro group on the pyridine ring and an amino group linking the pyridine and benzonitrile moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Nitropyridin-2-yl)amino]benzonitrile typically involves the reaction of 3-nitropyridine with an appropriate benzonitrile derivative. One common method involves the use of N2O5 in an organic solvent to form the N-nitropyridinium ion, which is then reacted with SO2/HSO3– in water to yield 3-nitropyridine . This intermediate can then be coupled with an aminobenzonitrile derivative under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through appropriate purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Nitropyridin-2-yl)amino]benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with palladium on carbon (Pd/C) for reduction reactions, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 3-[(3-aminopyridin-2-yl)amino]benzonitrile, while substitution reactions can produce a variety of derivatives with different functional groups attached to the pyridine ring.
Scientific Research Applications
3-[(3-Nitropyridin-2-yl)amino]benzonitrile has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 3-[(3-Nitropyridin-2-yl)amino]benzonitrile involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the amino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-3-nitropyridin-2-amine: Similar structure with a benzyl group instead of a benzonitrile moiety.
3-[(3-Nitropyridin-2-yl)amino]benzoic acid: Contains a carboxylic acid group instead of a nitrile group.
Uniqueness
3-[(3-Nitropyridin-2-yl)amino]benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
61963-70-0 |
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Molecular Formula |
C12H8N4O2 |
Molecular Weight |
240.22 g/mol |
IUPAC Name |
3-[(3-nitropyridin-2-yl)amino]benzonitrile |
InChI |
InChI=1S/C12H8N4O2/c13-8-9-3-1-4-10(7-9)15-12-11(16(17)18)5-2-6-14-12/h1-7H,(H,14,15) |
InChI Key |
MEDGEQZEQRMVOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=C(C=CC=N2)[N+](=O)[O-])C#N |
Origin of Product |
United States |
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